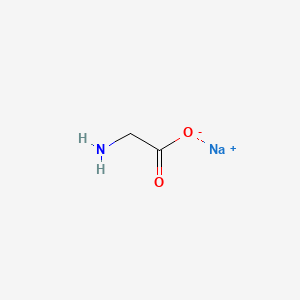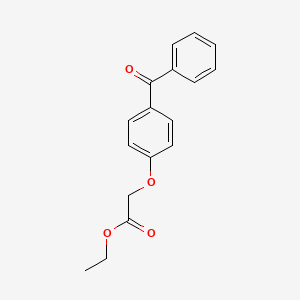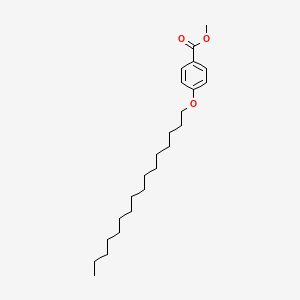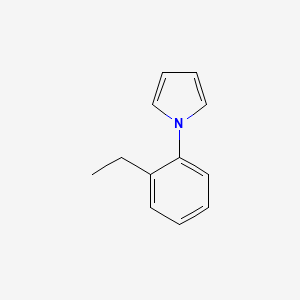
1-(2-ethylphenyl)-1H-pyrrole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(2-ethylphenyl)-1H-pyrrole” would be characterized by the presence of a pyrrole ring and a 2-ethylphenyl group. The pyrrole ring is aromatic and contains a nitrogen atom, which can participate in hydrogen bonding and other interactions. The 2-ethylphenyl group is a type of phenyl group with an ethyl substituent at the 2-position .Chemical Reactions Analysis
The reactivity of “1-(2-ethylphenyl)-1H-pyrrole” would be influenced by the presence of the pyrrole ring and the 2-ethylphenyl group. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The 2-ethylphenyl group could also potentially participate in various reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific structure. Based on its structure, it would likely be a solid at room temperature and have a relatively high melting point .Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and investigated for their inhibitory action against corrosion of carbon steel in hydrochloric acid medium. These derivatives showed effectiveness as corrosion inhibitors, with their efficiency increasing with concentration. The mechanism involves chemisorption on the steel surface and is supported by quantum chemical calculations (Zarrouk et al., 2015).
Synthesis of Organic Compounds
Pyrrole derivatives are used in the synthesis of complex organic structures. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole have been utilized in visible light-mediated reactions with aromatic alkynes to form pyrrolo[1,2-a]quinoline and ullazines, highlighting the versatility of pyrrole in organic synthesis (Das et al., 2016).
Electrochemical Properties
Pyrrole derivatives exhibit interesting electrochemical properties. For example, 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate significant electron delocalization and reversible one-electron transfer processes, making them potential candidates for electrochemical applications (Hildebrandt et al., 2011).
Electrochromic Materials
Pyrrole derivatives are also used in the development of electrochromic materials. For instance, an N-linked polybispyrroles derivative demonstrated reversible redox process and good electrochromic properties, making it a suitable candidate for applications like ion sensors and metal recovery (Mert et al., 2013).
Quantum Mechanical Studies
1H-pyrrole derivatives are subjects of quantum mechanical studies to understand their structural and electronic properties. These studies include vibrational mode assignments, electronic spectra simulations, and natural bond orbital analysis, which are crucial for understanding their reactivity and potential applications in fields like non-linear optics (Srikanth et al., 2020).
Orientations Futures
The potential applications and future directions for “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its specific properties .
Propriétés
IUPAC Name |
1-(2-ethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMGGBMSVCATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



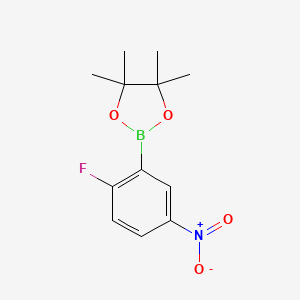
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)
